

# 2,4-Difluoro-5-methylbenzonitrile molecular structure

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## Compound of Interest

Compound Name: 2,4-Difluoro-5-methylbenzonitrile

Cat. No.: B1354804

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## Introduction: Strategic Importance in Drug Discovery

**2,4-Difluoro-5-methylbenzonitrile** is a substituted aromatic nitrile whose value in pharmaceutical development has grown significantly. Its molecular framework is integral to the design of potent and selective enzyme inhibitors. Most notably, it serves as a crucial synthetic precursor for a new generation of PARP1 inhibitors, which are paramount in oncology, especially for treating BRCA-deficient cancers.[1] The strategic placement of two fluorine atoms and a methyl group on the benzonitrile scaffold is not trivial; it is a deliberate design choice to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with target proteins.[1] The fluorine atoms, in particular, can engage in critical hydrogen bonding with amino acid residues within an enzyme's active site, thereby enhancing binding affinity and biological activity.[1] A thorough understanding of its molecular structure is therefore essential for chemists aiming to leverage its unique properties in rational drug design.

## Molecular Architecture and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a complete understanding of its structure and inherent properties.

## Core Structure and Nomenclature

The systematic IUPAC name for this compound is **2,4-difluoro-5-methylbenzonitrile**. The molecule consists of a benzene ring substituted with a nitrile group ( $\text{-C}\equiv\text{N}$ ) at position 1, two fluorine atoms at positions 2 and 4, and a methyl group ( $\text{-CH}_3$ ) at position 5.

Caption: Molecular Structure of **2,4-Difluoro-5-methylbenzonitrile**.

## Physicochemical Properties

The table below summarizes key physicochemical properties. While experimental data for some parameters are not widely published, reliable predicted values are available and provide a strong basis for experimental design.

Property	Value	Source
CAS Number	329314-68-3	[1]
Molecular Formula	$\text{C}_8\text{H}_5\text{F}_2\text{N}$	[2]
Molecular Weight	153.13 g/mol	[2]
Monoisotopic Mass	153.039 Da	[2]
Appearance	Solid (predicted/typical)	[3]
XLogP (Predicted)	2.2	[2]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	3 (N and 2xF)	[2]

## Predicted Spectroscopic Profile for Structural Elucidation

Definitive structural confirmation in synthetic chemistry relies on a suite of spectroscopic techniques. Although a complete set of published experimental spectra for this specific molecule is not readily available, we can predict its spectral features with high confidence based on established principles and data from analogous compounds. This section serves as a guide for the verification of a synthesized sample.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.

The  $^1\text{H}$  NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region. The key to interpretation lies in the spin-spin coupling between protons and fluorine atoms (J-coupling).

Predicted Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant(s) (Hz)	Assignment	Rationale
~7.5 - 7.7	Doublet of Doublets (dd)	$^3J_{H-F} \approx 8-10$ Hz, $^4J_{H-H} \approx 2-3$ Hz	H-6	This proton is ortho to the nitrile group, resulting in a downfield shift. It experiences a large 3-bond coupling to the adjacent F at C4 and a smaller 4-bond coupling to H-3.
~7.0 - 7.2	Doublet of Doublets (dd)	$^3J_{H-F} \approx 8-10$ Hz, $^4J_{H-H} \approx 2-3$ Hz	H-3	This proton is ortho to the fluorine at C2 and C4, leading to a more upfield shift. It couples to the adjacent F at C2 and to H-6.
~2.3 - 2.5	Singlet (or narrow t)	$^5J_{H-F} \approx 1-2$ Hz	-CH <sub>3</sub> (H-7)	The methyl protons are expected to be a singlet but may show very small 5-bond coupling to the fluorine at C4, appearing as a narrow triplet or broadened singlet.

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will show all 8 unique carbon signals. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling ( $^1J_{\text{C-F}}$ ), which is typically very large (240-260 Hz).

Predicted Shift ( $\delta$ , ppm)	Multiplicity ( $^{13}\text{C}$ - $\{^1\text{H}\}$ )	Assignment	Rationale
~160 - 165	Doublet (d)	C-2	Directly bonded to fluorine (large $^1\text{JC-F}$ ). Deshielded by both fluorine and the nitrile group.
~158 - 163	Doublet (d)	C-4	Directly bonded to fluorine (large $^1\text{JC-F}$ ). Deshielded by fluorine.
~130 - 135	Singlet (s)	C-6	Aromatic CH carbon, deshielded by the adjacent nitrile group.
~120 - 125	Doublet (d)	C-5	Bonded to the methyl group. Will show a smaller $^2\text{JC-F}$ coupling to the fluorine at C4.
~117 - 120	Singlet (s)	$\text{C}\equiv\text{N}$	Characteristic chemical shift for a nitrile carbon.[4]
~115 - 118	Doublet (d)	C-3	Aromatic CH carbon, shielded by adjacent fluorine atoms. Will show $^2\text{JC-F}$ coupling.
~100 - 105	Doublet (d)	C-1	Quaternary carbon attached to the nitrile. Will show $^2\text{JC-F}$ coupling to the fluorine at C2.
~15 - 20	Singlet (s)	$-\text{CH}_3$	Typical shift for an aromatic methyl group.

$^{19}\text{F}$  NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms.<sup>[5][6]</sup> The spectrum is expected to show two distinct signals, each being a doublet due to mutual F-F coupling.

Predicted Shift ( $\delta$ , ppm vs $\text{CFCl}_3$ )	Multiplicity	Coupling Constant (Hz)	Assignment	Rationale
-105 to -115	Doublet (d)	$^4J_{\text{F-F}} \approx 5\text{-}15\text{ Hz}$	F at C-4	The fluorine at C4 is ortho to a methyl group and a proton.
-115 to -125	Doublet (d)	$^4J_{\text{F-F}} \approx 5\text{-}15\text{ Hz}$	F at C-2	The fluorine at C2 is ortho to the nitrile group and a proton. The electron-withdrawing nitrile group likely shifts it slightly upfield compared to the F at C4. <sup>[7]</sup>

## Infrared (IR) Spectroscopy: Key Vibrational Modes

The IR spectrum provides confirmation of key functional groups. The most characteristic vibrations are the nitrile stretch and the carbon-fluorine stretches.

Wavenumber Range (cm <sup>-1</sup> )	Intensity	Assignment	Rationale
2220 - 2240	Strong, Sharp	C≡N stretch	This is a highly characteristic and clean signal for the nitrile functional group. <a href="#">[8]</a>
1500 - 1620	Medium - Strong	C=C aromatic ring stretches	Multiple bands are expected in this region, confirming the presence of the benzene ring.
1200 - 1350	Strong	C-F stretch (Aryl-F)	The C-F stretching vibrations in aromatic compounds are typically strong and appear in this region.
2850 - 3000	Weak - Medium	C-H stretch (sp <sup>3</sup> -CH <sub>3</sub> )	Corresponds to the methyl group C-H bonds.
3030 - 3100	Weak	C-H stretch (sp <sup>2</sup> Ar-H)	Corresponds to the aromatic C-H bonds.

## Mass Spectrometry: Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and structural information from fragmentation patterns.



m/z Value	Interpretation	Rationale
153	Molecular Ion ( $M^+$ )	Corresponds to the exact mass of $C_8H_5F_2N$ . Its presence confirms the molecular formula.
138	$[M - CH_3]^+$	Loss of the methyl radical (15 Da) is a common fragmentation pathway for methylated aromatics, leading to a stable cation.[9]
126	$[M - HCN]^+$	Loss of neutral hydrogen cyanide (27 Da) is a characteristic fragmentation for benzonitriles.[10]

## Synthesis and Characterization Workflow

A robust and reproducible synthesis protocol is the foundation of any research involving a specific molecule. The subsequent analytical workflow ensures the identity and purity of the final product, embodying the principle of a self-validating system.

### Protocol: Synthesis via Cyanation of 1,5-Difluoro-2-iodo-4-methylbenzene

This procedure is based on established cyanation methodologies for aryl halides.[1]

Materials:

- 1,5-Difluoro-2-iodo-4-methylbenzene
- Copper(I) Cyanide (CuCN)
- Anhydrous N,N-Dimethylformamide (DMF) or similar polar aprotic solvent
- Inert atmosphere (Nitrogen or Argon)

- Standard laboratory glassware for reflux and workup
- Silica gel for column chromatography
- Ethyl acetate and Hexanes (or equivalent solvent system)

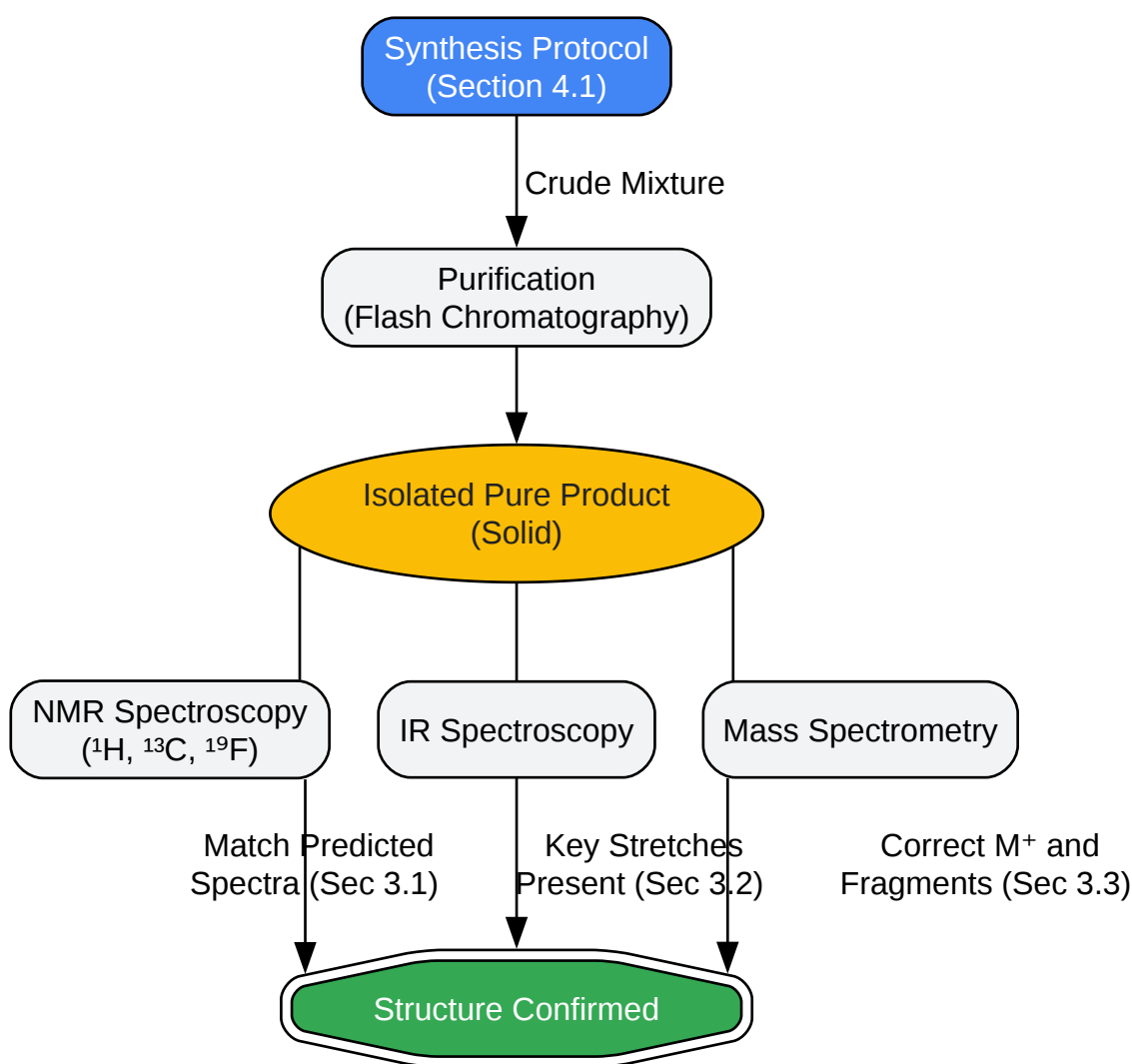
#### Step-by-Step Procedure:

- **Reaction Setup:** To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,5-Difluoro-2-iodo-4-methylbenzene (1.0 eq) and Copper(I) Cyanide (1.2 - 1.5 eq).
- **Inerting:** Evacuate the flask and backfill with inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.
- **Solvent Addition:** Add anhydrous DMF via syringe to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
- **Heating:** Heat the reaction mixture to 140-150 °C with vigorous stirring. The causality here is that high temperature is required to overcome the activation energy for this type of nucleophilic substitution on an aryl halide.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).
- **Workup:** Cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to yield the pure **2,4-Difluoro-5-methylbenzonitrile** as a solid.

## Workflow for Structural Verification

A logical workflow is critical to validate the outcome of the synthesis. The purified product from the protocol above must be subjected to the spectroscopic analyses detailed in Section 3.0 to confirm its molecular structure unequivocally.



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Caption: Logical workflow for the synthesis and structural validation.

## Application in Drug Discovery: A Key Pharmacophore

The utility of **2,4-Difluoro-5-methylbenzonitrile** is best exemplified by its role as a building block for PARP1 inhibitors. In this context, the molecule is not just a passive scaffold but an active contributor to the pharmacophore.

- **Hydrogen Bonding:** The fluorine at the C4 position can act as a hydrogen bond acceptor, forming a key interaction with backbone amide protons of amino acids like Glycine or Serine in the PARP1 active site.<sup>[1]</sup> This interaction is crucial for anchoring the inhibitor and ensuring high potency.
- **Modulation of pKa:** The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functionalities on the final drug molecule, influencing its ionization state at physiological pH and thus affecting cell permeability and target engagement.
- **Metabolic Stability:** Fluorine substitution can block sites of oxidative metabolism, increasing the half-life of the drug molecule in the body.<sup>[1]</sup>

The nitrile group itself is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems, making **2,4-Difluoro-5-methylbenzonitrile** a highly adaptable starting point for library synthesis in a drug discovery campaign.

## Conclusion

**2,4-Difluoro-5-methylbenzonitrile** is a high-value intermediate whose molecular structure is ideally suited for modern drug discovery. This guide has provided a comprehensive, albeit predictive, analysis of its key structural and spectroscopic features. By understanding the expected NMR, IR, and MS signatures, researchers can confidently verify the identity and purity of this compound after synthesis. The detailed synthetic protocol and characterization workflow provide a practical, self-validating framework for its use in the laboratory. As the demand for sophisticated, highly functionalized therapeutic agents continues to grow, a deep, molecular-level understanding of such critical building blocks will remain indispensable for the advancement of medicinal chemistry.

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